molecular formula C8H8BrNO2 B047344 Methyl 3-(bromomethyl)picolinate CAS No. 116986-09-5

Methyl 3-(bromomethyl)picolinate

Cat. No.: B047344
CAS No.: 116986-09-5
M. Wt: 230.06 g/mol
InChI Key: NPIDZOQTBRDJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)picolinate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where a bromomethyl group is attached to the third position of the pyridine ring. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Scientific Research Applications

Methyl 3-(bromomethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

Methyl 3-(bromomethyl)picolinate is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H302+H312-H314, indicating that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage . The precautionary statements associated with this compound include P260-P264-P270-P280-P301+P312+P330-P301+P330+P331-P303+P361+P353-P304+P340+P310-P305+P351+P338+P310-P362+P364-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(bromomethyl)picolinate can be synthesized through the bromination of methyl 3-methylpicolinate. One common method involves the use of N-Bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) as reagents in tetrachloromethane under an inert atmosphere at 90°C for 16 hours. The reaction mixture is then filtered and purified by column chromatography to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of NBS and AIBN in a controlled environment ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromomethyl)picolinate primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield a corresponding aminomethyl derivative.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)picolinate involves its ability to act as an electrophile in substitution reactions. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

  • Methyl 3-(bromomethyl)benzoate
  • Methyl 3-(bromomethyl)-4-chlorobenzoate
  • Methyl 3-(bromomethyl)-2-methoxybenzoate

Comparison: Methyl 3-(bromomethyl)picolinate is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzoate derivatives. This difference in structure can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of heterocyclic compounds.

Properties

IUPAC Name

methyl 3-(bromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIDZOQTBRDJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648706
Record name Methyl 3-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-09-5
Record name 2-Pyridinecarboxylic acid, 3-(bromomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116986-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.